molecular formula C7H13ClF3N B3018830 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride CAS No. 2102412-83-7

2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride

Cat. No. B3018830
CAS RN: 2102412-83-7
M. Wt: 203.63
InChI Key: KXXPBFFBDUBUHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include starting materials such as 2-nitrochlorobenzene, which is used to obtain key intermediates through reactions like O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . Another synthetic route reported involves a six-step process from 4-chloro-2-methylaniline to a compound with a cyclobutyl and trifluoromethyl group . These methods highlight the complexity and the need for careful planning in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds with cyclobutyl and trifluoromethyl groups can be elucidated using techniques such as single-crystal X-ray diffraction, UV-vis spectra, FTIR spectra, and NMR chemical shifts . Quantum chemical calculations, such as those performed using density functional theory (DFT), can also provide detailed information on the molecular structure, including bond lengths, bond angles, and charge distributions .

Chemical Reactions Analysis

The chemical reactions of compounds with cyclobutyl and trifluoromethyl groups can be complex due to the presence of strained ring structures and highly electronegative trifluoromethyl groups. These characteristics can influence the reactivity and selectivity of the compounds in various chemical reactions. The papers do not provide specific reactions for 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, but the synthesis and structural analysis of related compounds suggest that such molecules may participate in a variety of organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with cyclobutyl and trifluoromethyl groups can be influenced by the presence of these groups. For example, the trifluoromethyl group is known for its lipophilicity and ability to enhance the biological activity of pharmaceuticals. The cyclobutyl group, being a strained ring, can impart unique steric and electronic properties to a molecule. The papers discuss the synthesis and characterization of related compounds, which can provide insights into the expected properties of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, such as solubility, boiling point, and stability .

Scientific Research Applications

Biocidal Properties

2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, demonstrates multifunctional biocidal properties. It exhibits broad spectrum activity against bacteria, fungi, and algae, and also has biofilm and corrosion inhibition characteristics. This makes it suitable for use in various recirculating cooling water systems (Walter & Cooke, 1997).

Synthetic Routes for Medicinal Compounds

A novel synthetic route utilizing 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride as an intermediate has been developed. This compound is a key intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. This synthetic method is highlighted by its convenience and economy, making it significant in pharmaceutical manufacturing (Xiaoxia Luo et al., 2008).

Uncatalyzed Alkyne Reactions

Research indicates that 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride and similar compounds can be used in uncatalyzed reactions with alkynes. These reactions, conducted at room temperature, lead to the formation of substituted cyclobutenes, highlighting a facile and mild approach to synthesizing these compounds without the need for irradiation or heating (Alcaide et al., 2015).

DNA Binding and Nuclease Activity

Cu(II) complexes of compounds structurally related to 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride demonstrate significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes on calf thymus DNA, suggesting potential applications in the study of DNA interactions and possibly in therapeutic contexts (Kumar et al., 2012).

Stereospecific Synthesis Challenges

The stereospecific synthesis of compounds with cyclobutane rings, like 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, is a significant challenge due to the highly strained ring topologies. Research in this area focuses on the synthesis and structure analysis of these compounds, using techniques like Density Functional Theory (DFT) for molecular characterization (2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(4-5-11)2-1-3-6;/h1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXPBFFBDUBUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2102412-83-7
Record name 2-[1-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride
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